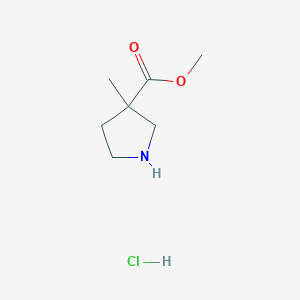

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1111640-59-5) is a pyrrolidine derivative featuring a methyl ester group at the 3-position of the heterocyclic ring and an additional methyl substituent on the same carbon. Synthesized via HCl-mediated reaction in diethyl ether, it is obtained as a transparent oil with 95% purity and characterized by IR, $ ^1 \text{H NMR} $, and $ ^{13} \text{C NMR} $ spectral data . This compound is industrially relevant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, available at 99% purity in 25 kg packaging .

Properties

IUPAC Name |

methyl 3-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQRNMGHIGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Synthesis of Drug Candidates

MMCH serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural features, including the pyrrolidine ring, facilitate the development of novel drug candidates that can interact effectively with biological targets .

Case Study: Neurological Disorders

Research has shown that derivatives of MMCH exhibit potential therapeutic effects in treating conditions such as depression and anxiety. For instance, studies on related compounds have indicated their efficacy in modulating neurotransmitter systems, suggesting that MMCH could play a role in similar applications .

Agrochemical Development

MMCH is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its incorporation into these products helps improve crop yield and pest management strategies .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| MMCH | Pesticide | Enhanced pest resistance |

| MMCH | Herbicide | Improved weed control |

Organic Chemistry Research

As a versatile reagent, MMCH is valuable in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative materials. Its reactivity can lead to the formation of complex molecules through various synthetic pathways .

Interaction Studies

Studies have focused on how MMCH interacts with different substrates to form new compounds, which is crucial for developing more efficient synthetic methodologies.

Biochemical Studies

MMCH plays a role in biochemical research by aiding the study of metabolic pathways and enzyme interactions. Its ability to mimic natural substrates makes it an important tool for understanding biological processes .

Example Research Findings

Preliminary findings suggest that MMCH can influence enzyme activity, potentially leading to new insights into metabolic regulation and disease mechanisms.

Cosmetic Formulations

In the cosmetic industry, MMCH is incorporated into products for its skin-conditioning properties. It offers benefits such as improved hydration and skin texture, making it a valuable ingredient in personal care formulations .

Mechanism of Action

The mechanism of action of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of methyl 3-methylpyrrolidine-3-carboxylate hydrochloride with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical Form | Purity (%) |

|---|---|---|---|---|---|

| Methyl 3-methylpyrrolidine-3-carboxylate HCl | C$7$H${14}$ClNO$_2$ | 179.65 | 3-methylpyrrolidine, methyl ester | Transparent oil | 95–99 |

| Ethyl 3-methylpyrrolidine-3-carboxylate HCl | C$8$H${16}$ClNO$_2$ | 193.67 | 3-methylpyrrolidine, ethyl ester | Not reported | N/A |

| Methyl pyrrolidine-3-carboxylate HCl | C$6$H${12}$ClNO$_2$ | 165.62 | Pyrrolidine, methyl ester | Not reported | N/A |

| Methyl 3-methylmorpholine-3-carboxylate HCl | C$7$H${14}$ClNO$_3$ | 195.65 | 3-methylmorpholine, methyl ester | Not reported | 96 |

| N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl | C$8$H${13}$ClF$3$N$2$O | 232.63 | 3-trifluoromethyl, carboxamide | Not reported | N/A |

Key Observations :

- The morpholine derivative (C$7$H${14}$ClNO$_3$) introduces an oxygen atom into the ring, altering hydrogen-bonding capacity and solubility .

- The trifluoromethyl carboxamide analog (C$8$H${13}$ClF$3$N$2$O) has a higher molecular weight and electron-withdrawing CF$_3$ group, which may improve metabolic stability in pharmaceutical contexts .

Key Observations :

- The target compound’s synthesis achieves high yield (95%) under mild conditions, whereas the tert-butyl-protected analog requires additional purification steps (e.g., column chromatography) .

- Data gaps exist for ethyl and trifluoromethyl analogs, suggesting variations in reaction efficiency or scalability.

Biological Activity

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (MMCH) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's molecular formula is , with a molecular weight of approximately 179.64 g/mol. The presence of both a carboxylic acid and a methyl ester contributes to its reactivity and potential biological interactions.

The biological activity of MMCH is primarily attributed to its interaction with various enzymes and receptors within biological systems. It can function as either an inhibitor or an activator , modulating the activity of target proteins and influencing numerous biochemical pathways. This dual capability suggests its potential utility in therapeutic applications.

Biological Activity

Preliminary studies indicate that MMCH may exhibit several biological activities, including:

Comparative Analysis with Related Compounds

To better understand the unique properties of MMCH, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl pyrrolidine-3-carboxylate | C6H11NO2 | Lacks a methyl group at the 3-position |

| (R)-Methyl pyrrolidine-3-carboxylate | C6H11NO2 | Chiral variant with potential different activity |

| Methyl 4-methylpyrrolidine-4-carboxylate | C7H13NO2 | Different position of the methyl group |

MMCH’s specific methyl substitution on the pyrrolidine ring may influence its biological activity and reactivity compared to these similar compounds.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on the inhibition effects of MMCH on specific kinases revealed promising results, suggesting that modifications to the pyrrolidine structure could enhance its inhibitory potency against certain enzymes involved in disease pathways .

- Therapeutic Applications : Investigations into the therapeutic potential of MMCH have indicated its use in drug discovery, particularly as a scaffold for developing new pharmacological agents targeting various conditions, including cancer .

- Toxicological Assessments : Research has shown that while MMCH can interact beneficially with biological systems, it also requires careful handling due to its potential toxicity, emphasizing the need for further studies on safety and efficacy in medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.